molecular formula C22H22ClN3O4S B11686117 ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11686117
M. Wt: 459.9 g/mol
InChI Key: XRLVHVNCPDYSSH-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a thiazinan ring, and a chloro-methylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the thiazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base catalyst.

    Introduction of the chloro-methylphenyl group: This can be achieved through a substitution reaction where a chloro-methylphenyl halide reacts with the thiazinan ring.

    Formation of the benzoate ester: The final step involves esterification, where the carboxylic acid group of benzoic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazinan ring and chloro-methylphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar ester functionality but lacking the thiazinan ring and chloro-methylphenyl group.

    4-chloro-3-methylphenyl isocyanate: Contains the chloro-methylphenyl group but lacks the ester and thiazinan ring.

Uniqueness

Ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazinan ring and the chloro-methylphenyl group distinguishes it from simpler analogs, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

ethyl 4-[[2-(3-chloro-4-methylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22ClN3O4S/c1-4-30-21(29)14-6-9-15(10-7-14)24-20(28)18-12-19(27)26(3)22(31-18)25-16-8-5-13(2)17(23)11-16/h5-11,18H,4,12H2,1-3H3,(H,24,28)

InChI Key

XRLVHVNCPDYSSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)C

Origin of Product

United States

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